

Introduction: Unveiling a Versatile Ortho-Substituted Building Block

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)propan-1-ol

Cat. No.: B1590851

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3-(2-Nitrophenyl)propan-1-ol, identified by CAS number 20716-26-1, is a nitroaromatic compound featuring a propanol chain at the ortho position to a nitro group on a benzene ring. [1][2] While seemingly a simple molecule, its specific arrangement of functional groups—a primary alcohol and a reducible nitro group in a 1,2 substitution pattern—renders it a highly valuable and strategic intermediate in synthetic organic chemistry.[2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers and professionals in drug development and fine chemical synthesis. The strategic placement of the nitro and hydroxyl moieties offers a gateway to complex heterocyclic systems, making a thorough understanding of this molecule essential for advanced synthetic design.[4][5]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in experimental settings, from reaction setup to purification and storage. **3-(2-**

Nitrophenyl)propan-1-ol is typically described as a colorless to pale yellow liquid.[2] The key physicochemical data are summarized below.

Property	Value	Source
CAS Number	20716-26-1	[1][6][7]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][7][8]
Molecular Weight	181.19 g/mol	[1][9]
IUPAC Name	3-(2-nitrophenyl)propan-1-ol	[1]
Appearance	Colorless to pale yellow liquid	[2]
LogP	2.04	[7]
Polar Surface Area	66.05 Å ²	[7]

These properties suggest moderate polarity and solubility in common organic solvents, while water solubility is expected to be limited due to the hydrophobic benzene ring.[2]

Section 2: Spectroscopic Signature Analysis

While comprehensive, experimentally verified spectra for **3-(2-Nitrophenyl)propan-1-ol** are not readily available in public databases, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product confirmation.

Expected ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments.

- Aromatic Protons (4H): Due to the ortho-nitro substitution, these protons will appear in the downfield region (approx. δ 7.4-8.1 ppm) as a complex multiplet pattern.
- Methylene adjacent to OH (2H): A triplet at approximately δ 3.7 ppm (-CH₂-OH).
- Methylene adjacent to Ar (2H): A triplet at approximately δ 2.9 ppm (Ar-CH₂-).
- Central Methylene (2H): A multiplet (quintet or sextet) at approximately δ 2.0 ppm (-CH₂-CH₂-CH₂-), coupled to the two adjacent methylene groups.

- Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration-dependent (typically δ 1.5-2.5 ppm) and which will exchange upon addition of D₂O.[10]

Expected ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR should display nine distinct signals.

- Aromatic Carbons (6C): Six signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) will be significantly downfield.
- Hydroxymethyl Carbon (1C): Signal for -CH₂-OH around δ 60-62 ppm.
- Aliphatic Carbons (2C): Signals for Ar-CH₂- and -CH₂-CH₂-CH₂- are expected in the δ 30-35 ppm range.

Expected IR Spectrum

Infrared spectroscopy would provide clear evidence of the key functional groups.

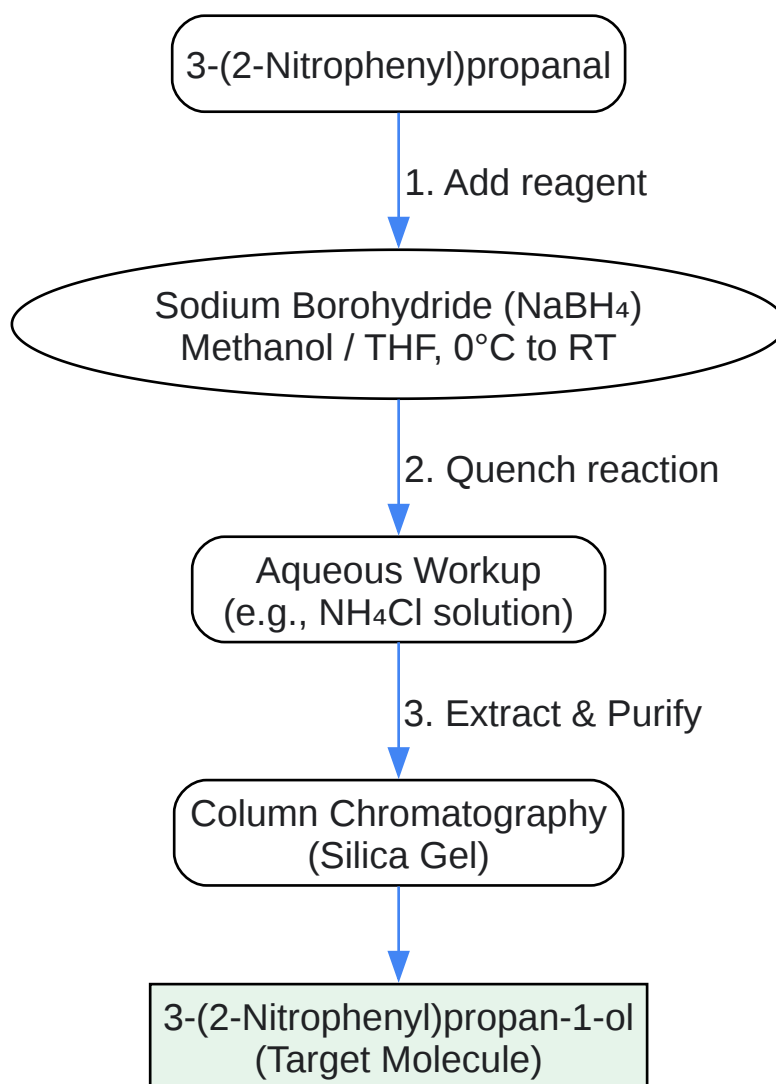
- O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
- C-H Stretch (Aromatic & Aliphatic): Signals around 2850-3100 cm⁻¹.
- N-O Stretch (Asymmetric & Symmetric): Two strong, characteristic peaks around 1520 cm⁻¹ and 1350 cm⁻¹, confirming the presence of the nitro group.[11]
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Strategic Reactivity

The true utility of **3-(2-Nitrophenyl)propan-1-ol** lies in its reactivity, which is dominated by its two functional groups.

Proposed Synthesis Workflow

A direct, published synthesis protocol for **3-(2-nitrophenyl)propan-1-ol** is not readily available. However, a logical and effective synthetic route involves the selective reduction of the aldehyde group of 3-(2-nitrophenyl)propanal.[12] This precursor can be synthesized via several established methods. The choice of reducing agent is critical to ensure chemoselectivity.



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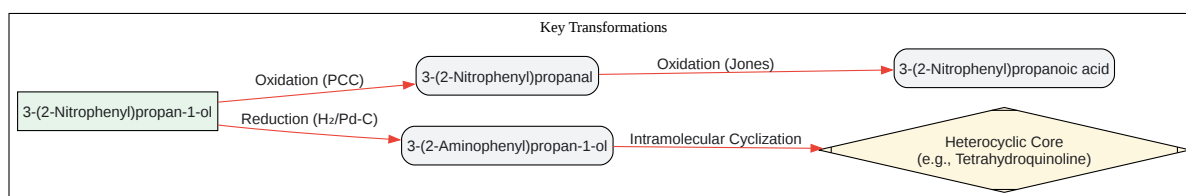
Caption: Proposed synthesis of **3-(2-Nitrophenyl)propan-1-ol**.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent potent enough to reduce aldehydes to primary alcohols but, crucially, it will not reduce the aromatic nitro group under standard conditions. Stronger, less selective hydrides like Lithium Aluminum Hydride (LAH) could lead to the undesired reduction of both functional groups.[13]

Core Reactivity and Synthetic Potential

The synthetic value of this molecule stems from the ability to selectively transform either the alcohol or the nitro group.

- **Reduction of the Nitro Group:** This is arguably the most significant reaction. The ortho-nitro group can be cleanly reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This transformation yields 3-(2-Aminophenyl)propan-1-ol, a key precursor for cyclization reactions to form important nitrogen-containing heterocycles like quinolines or benzodiazepines.
- **Oxidation of the Alcohol:** The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2-nitrophenyl)propanal, using mild oxidizing agents like Pyridinium chlorochromate (PCC), or further to the carboxylic acid, 3-(2-nitrophenyl)propanoic acid, using stronger agents like Jones reagent (CrO₃/H₂SO₄).



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Caption: Synthetic utility of **3-(2-Nitrophenyl)propan-1-ol**.

Section 4: Applications in Research and Drug Development

Nitrophenyl compounds are foundational in medicinal chemistry.^{[4][5][14]} The ortho-disubstituted pattern of **3-(2-nitrophenyl)propan-1-ol** makes it a particularly powerful precursor.

- **Heterocycle Synthesis:** As outlined above, its primary application lies in the synthesis of fused heterocyclic systems. The transformation into 3-(2-aminophenyl)propan-1-ol, followed

by intramolecular cyclization (often acid-catalyzed), is a classic strategy for building scaffolds found in numerous biologically active molecules.

- **Linker/Spacer Chemistry:** The three-carbon chain provides a flexible spacer, which can be valuable in designing molecules like PROTACs or other bifunctional compounds where precise spatial orientation between two binding domains is required.
- **Precursor to Bioactive Molecules:** While not bioactive itself, it serves as a key intermediate. The related compound (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a well-known chiral precursor, highlighting the importance of nitrophenyl propanol scaffolds in pharmaceutical synthesis.[\[15\]](#)

Section 5: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **3-(2-nitrophenyl)propan-1-ol** is not consistently available, the hazards can be reliably inferred from related nitroaromatic compounds, such as 2-nitrobenzaldehyde.[\[16\]](#)[\[17\]](#) Nitro compounds should always be handled with care.[\[2\]](#)

Hazard Class	Classification	Precautionary Statement
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	H302: Do not eat, drink or smoke when using. Wash hands thoroughly. [16]
Skin Irritation	Category 2 (Causes skin irritation)	H315: Wear protective gloves. Wash skin thoroughly after handling. [16]
Eye Irritation	Category 2A (Causes serious eye irritation)	H319: Wear eye protection. Rinse cautiously with water for several minutes. [16]
Aquatic Hazard	Harmful to aquatic life	H412: Avoid release to the environment.

Protocol: Standard Handling and Storage

- **Engineering Controls:** Always handle this chemical in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[18][17]
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[19][16][17]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[18] Keep away from strong oxidizing agents and strong bases.
- **Spill Response:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.
- **First Aid:**
 - **If Swallowed:** Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
 - **If on Skin:** Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]
 - **If in Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][16]
 - **If Inhaled:** Move person to fresh air.[19]

Section 6: Experimental Protocols

The following protocols are provided as representative procedures for researchers.

Protocol 1: Synthesis via Reduction of 3-(2-Nitrophenyl)propanal

- **Setup:** To a round-bottom flask under a nitrogen atmosphere, add 3-(2-nitrophenyl)propanal (1.0 eq) dissolved in a 1:1 mixture of methanol and tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Add sodium borohydride (NaBH_4) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

- **Reaction:** Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel to yield pure **3-(2-nitrophenyl)propan-1-ol**.

Protocol 2: Catalytic Hydrogenation to 3-(2-Aminophenyl)propan-1-ol

- **Setup:** In a hydrogenation vessel, dissolve **3-(2-nitrophenyl)propan-1-ol** (1.0 eq) in ethanol or ethyl acetate.
- **Catalyst:** Add Palladium on carbon (10% Pd/C, approx. 5-10 mol%).
- **Hydrogenation:** Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
- **Reaction:** Stir the mixture vigorously at room temperature.
- **Monitoring:** The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 2-6 hours.
- **Workup:** Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

- Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
- Concentration: Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propan-1-ol, which can be used directly or purified further if necessary.

Conclusion

3-(2-Nitrophenyl)propan-1-ol is more than a simple aromatic alcohol; it is a strategic synthon whose value is defined by the interplay of its ortho-disposed functional groups. Its ability to serve as a direct precursor to amino alcohols, which can then be elaborated into complex heterocyclic scaffolds, makes it a compound of significant interest for medicinal and materials chemistry. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in the development of novel molecules.

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